molecular formula C20H21FN4O B12204521 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B12204521
M. Wt: 352.4 g/mol
InChI Key: PEHPWOBDBSITEG-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a propan-1-one chain to a 4-(2-fluorophenyl)piperazine moiety. The benzimidazole group is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in targeting enzymes and receptors such as kinases and G-protein-coupled receptors (GPCRs). The 2-fluorophenyl substituent on the piperazine ring enhances lipophilicity and metabolic stability, while the piperazine itself improves solubility through hydrogen bonding.

Properties

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H21FN4O/c21-15-5-1-4-8-18(15)24-11-13-25(14-12-24)20(26)10-9-19-22-16-6-2-3-7-17(16)23-19/h1-8H,9-14H2,(H,22,23)

InChI Key

PEHPWOBDBSITEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to various biological receptors, making it a candidate for drug development.

Medicine

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Anticancer Activity: Preliminary studies suggest that it may have anticancer properties, particularly against certain types of cancer cells.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Structural Features Biological Activity References
Target Compound Benzimidazole + 2-fluorophenyl-piperazine + propan-1-one Not explicitly reported; inferred from analogs
1-(3-Fluorophenyl)-urea derivatives (e.g., 11a ) Urea linker + thiazole-piperazine + 3-fluorophenyl Anticancer (cell line studies)
5o (Nitroimidazole derivative) Nitroimidazole + sulfanyl-propanone-piperazine + 4-nitrophenyl Cytotoxic against MCF-7, PC-3 cancer cells
Compound 27 () 2-Fluorophenyl + indole + piperazine + amino-propanone HDAC8 inhibition (acute kidney injury)
BIA 3-335 () Nitrophenyl + trifluoromethylphenyl-piperazine + propan-1-one Not explicitly reported; structural similarity to CNS ligands
Compound 2-Fluorophenyl + 4-fluorobenzyl-piperazine + propan-1-one (dihydrochloride salt) Improved solubility due to salt formation

Key Observations

Heterocyclic Core Variations: Replacement of benzimidazole with thiazole (e.g., 11a) or nitroimidazole (e.g., 5o) alters electronic properties and binding affinity. Benzimidazole’s planar structure may enhance DNA intercalation or kinase inhibition compared to bulkier substituents .

Piperazine Substituents :

  • 2-Fluorophenyl (target compound) vs. 3-trifluoromethylphenyl (BIA 3-335): Fluorine substituents improve bioavailability and blood-brain barrier penetration, while trifluoromethyl groups enhance hydrophobic interactions .
  • 4-Fluorobenzyl () introduces steric bulk, possibly affecting receptor selectivity .

Linker and Functional Groups :

  • Propan-1-one linkers (common in all compounds) provide conformational flexibility.
  • Urea linkers (e.g., 11a ) introduce hydrogen-bonding capacity, which may improve target engagement in enzymatic pockets .
  • Dihydrochloride salts () enhance aqueous solubility, critical for in vivo efficacy .

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a member of the benzimidazole class, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one can be represented as follows:

C20H22FN3O\text{C}_{20}\text{H}_{22}\text{FN}_3\text{O}

This compound features a benzimidazole moiety linked to a piperazine ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Calcium Channel Modulation : The compound acts as a calcium antagonist, inhibiting calcium entry into cells, which affects cell signaling pathways and cellular metabolism.
  • Protein Kinase Inhibition : It has been shown to inhibit protein kinase CK2, an important target in cancer therapy. Inhibition of CK2 leads to pro-apoptotic effects in cancer cells .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through CK2 inhibition. The effectiveness correlates with their lipophilicity and molecular structure .

Antibacterial and Antifungal Activity

In addition to antitumor effects, related benzimidazole compounds have shown antibacterial and antifungal activities. These compounds were evaluated against various strains, demonstrating promising results in inhibiting bacterial growth .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

Study Findings
Study 1Demonstrated that the compound inhibits CK2, leading to increased apoptosis in cancer cell lines .
Study 2Evaluated antibacterial properties against Escherichia coli and Staphylococcus aureus, showing effective inhibition .
Study 3Investigated the compound's effects on calcium channels, confirming its role as a calcium antagonist.

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